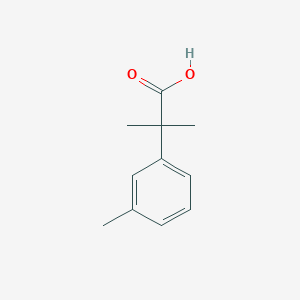

2-Methyl-2-(3-methylphenyl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(3-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-5-4-6-9(7-8)11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKWQWKHODEFBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 2 3 Methylphenyl Propanoic Acid

Reactions at the Carboxylic Acid Functional Group

The carboxylic acid moiety is the primary site of reactivity in 2-Methyl-2-(3-methylphenyl)propanoic acid, undergoing a variety of transformations characteristic of this functional group. These reactions are central to the synthesis of derivatives and understanding the compound's chemical behavior.

Mechanistic Studies of Esterification and Amidation Reactions

Esterification: The conversion of this compound to its corresponding esters is a fundamentally important reaction, typically achieved through acid-catalyzed esterification, also known as Fischer esterification. libretexts.orgchemguide.co.uk The generally accepted mechanism for this reaction involves several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.uk

Nucleophilic Attack by the Alcohol: An alcohol molecule then acts as a nucleophile, attacking the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). byjus.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. libretexts.org

The efficiency of esterification can be influenced by steric hindrance around the carboxylic acid and the alcohol. For 2-arylpropanoic acids, kinetic resolution techniques have been developed for the enantioselective synthesis of chiral esters. mdpi.com These methods often employ chiral catalysts to preferentially catalyze the esterification of one enantiomer over the other. mdpi.com

Amidation: The formation of amides from this compound involves its reaction with an amine. Direct reaction of a carboxylic acid and an amine is generally slow and requires high temperatures. More commonly, the carboxylic acid is first "activated" to increase its reactivity towards the amine nucleophile. mdpi.com

Common activation methods include:

Conversion to an Acid Chloride: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the more reactive acid chloride. The subsequent reaction with an amine is a rapid and efficient way to form the amide.

Use of Coupling Reagents: A wide variety of coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or propylphosphonic anhydride (B1165640) (T3P), are used to facilitate amide bond formation under milder conditions. nih.govcommonorganicchemistry.com

The mechanism with coupling reagents typically involves the formation of a highly reactive activated intermediate from the carboxylic acid. For instance, with T3P, the carboxylate attacks the phosphorus center, which then serves as a good leaving group upon nucleophilic attack by the amine at the carbonyl carbon. commonorganicchemistry.com

Decarboxylation Pathways and Associated Radical Chemistry

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction pathway for many carboxylic acids, often proceeding through radical intermediates, particularly under photoredox catalysis or with specific metal catalysts. nih.govresearchgate.netprinceton.edu For aryl carboxylic acids, this transformation provides a route to generate aryl radicals. nih.gov

A plausible radical-mediated decarboxylation pathway for this compound could be initiated by a single-electron transfer (SET) event. Photoredox catalysis, for example, can be employed to generate a radical cation from the carboxylate. nih.gov This unstable intermediate can then undergo decarboxylation to form an alkyl radical.

The general steps in such a photoredox-catalyzed decarboxylation are:

Formation of the Carboxylate: The carboxylic acid is deprotonated by a base.

Reductive Quenching of the Photocatalyst: The excited photocatalyst is reductively quenched by the carboxylate anion, leading to a single-electron transfer and the formation of an aroyloxy radical. nih.gov

Decarboxylation: The aroyloxy radical rapidly loses carbon dioxide to generate an aryl radical. nih.gov

Radical Trapping: The resulting aryl radical can then be trapped by a suitable reagent to form a new bond. nih.gov

Alternatively, decarboxylation can be achieved through other radical-generating methods, such as the Barton decarboxylation, which involves the formation of a thiohydroxamate ester followed by radical initiation. The stability of the generated radical intermediate plays a crucial role in determining the reaction pathway. nih.gov

Reactivity Profile of the α-Methyl and M-Tolyl Substructures

Beyond the carboxylic acid group, the α-methyl and m-tolyl moieties of this compound also exhibit characteristic reactivities.

Transformations Involving the Aromatic Ring System

The m-tolyl group of this compound is an aromatic ring and is therefore susceptible to electrophilic aromatic substitution (EAS) reactions. wikipedia.orgmasterorganicchemistry.com The substituents already present on the benzene (B151609) ring—the methyl group and the 2-carboxy-2-propyl group—will direct the position of any incoming electrophile.

Directing Effects: The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive and hyperconjugation effects. wikipedia.org The 2-carboxy-2-propyl group, containing the electron-withdrawing carboxylic acid, is a deactivating, meta-directing group. numberanalytics.com

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. hu.edu.jo

Kinetic and Thermodynamic Aspects of Reaction Pathways

Kinetic Studies: The rate of chemical reactions involving this compound will be influenced by factors such as temperature, concentration of reactants and catalysts, and the solvent used. For instance, in esterification, kinetic studies of similar reactions have shown that the reaction rate is dependent on the concentrations of the carboxylic acid, the alcohol, and the acid catalyst. youtube.comyoutube.comdoubtnut.comresearchgate.net The rate law for such reactions can be complex, often reflecting the multi-step nature of the mechanism.

Thermodynamic Data: The thermodynamics of reactions involving carboxylic acids have been studied for simpler analogues. For example, the standard enthalpy of formation (ΔfH°gas) and the standard Gibbs free energy of formation (ΔfG°) provide information about the stability of the molecule and the equilibrium position of its reactions. For propanoic acid, thermodynamic data is available and can serve as a baseline for estimating the properties of more complex derivatives. nist.govrsc.org The presence of the m-tolyl group and the additional methyl group will influence these values. Experimental techniques such as combustion calorimetry can be used to determine the enthalpy of formation of such compounds. researchgate.net

Below is an interactive table summarizing the expected reactivity of this compound based on the general principles discussed.

| Functional Group | Reaction Type | Key Mechanistic Features | Expected Outcome |

| Carboxylic Acid | Esterification | Acid-catalyzed nucleophilic acyl substitution | Formation of the corresponding ester |

| Carboxylic Acid | Amidation | Activation of the carboxylic acid followed by nucleophilic attack of an amine | Formation of the corresponding amide |

| Carboxylic Acid | Decarboxylation | Radical intermediate formation, often photochemically or metal-catalyzed | Loss of CO₂ and formation of an aryl radical intermediate |

| α-Methyl Group | - | No α-hydrogens | Not susceptible to typical enolate-mediated α-substitution reactions |

| m-Tolyl Group | Electrophilic Aromatic Substitution | Formation of a resonance-stabilized carbocation intermediate (arenium ion) | Substitution on the aromatic ring, directed by existing substituents |

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural assignment is achievable.

The proton (¹H) NMR spectrum of 2-Methyl-2-(3-methylphenyl)propanoic acid is expected to display distinct signals corresponding to the different types of protons in the molecule: the carboxylic acid proton, the aromatic protons on the meta-substituted ring, the tertiary benzylic methyl protons, and the aromatic methyl protons.

The predicted signals are as follows:

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between δ 10.0-12.0 ppm . This significant downfield shift is characteristic of the acidic proton of a carboxylic acid, and its broadness is due to hydrogen bonding and chemical exchange.

Aromatic Protons (Ar-H): The 3-methylphenyl group will give rise to a complex pattern in the aromatic region (δ 7.0-7.3 ppm ). Due to the meta-substitution, four distinct aromatic protons are present. Their signals would likely appear as a series of multiplets, reflecting their different chemical environments and spin-spin coupling interactions. The proton situated between the two substituents (at the C2 position) would likely be the most upfield in this region, while the others would resonate slightly further downfield.

Aromatic Methyl Protons (Ar-CH₃): A sharp singlet corresponding to the three protons of the methyl group attached to the phenyl ring is expected around δ 2.35 ppm .

Geminal Methyl Protons (-C(CH₃)₂): The six protons of the two equivalent methyl groups attached to the tertiary carbon atom (C2) are expected to produce a sharp singlet around δ 1.55 ppm . These protons are equivalent and have no adjacent protons to couple with, hence they appear as a singlet.

Predicted ¹H NMR Data Table

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H |

| Aromatic (Ar-H) | 7.0 - 7.3 | Multiplet | 4H |

| Aromatic Methyl (Ar-CH₃) | ~2.35 | Singlet | 3H |

The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. For this compound, nine distinct carbon signals are predicted.

Predicted ¹³C NMR Data Table

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-C OOH) | 180 - 185 |

| Aromatic (C-ipso, attached to propanoic acid group) | 140 - 145 |

| Aromatic (C-ipso, attached to methyl group) | 137 - 140 |

| Aromatic (Ar-CH) | 125 - 130 |

| Quaternary Carbon (-C (CH₃)₂) | 45 - 50 |

| Geminal Methyls (-C(C H₃)₂) | 25 - 30 |

Two-dimensional (2D) NMR techniques are essential for confirming these assignments and establishing connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. In this molecule, the primary use of COSY would be to confirm the coupling relationships among the four non-equivalent protons on the aromatic ring, helping to definitively assign their individual signals.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. It would definitively link the proton signals to their corresponding carbon signals: the aromatic proton signals (δ 7.0-7.3) to the aromatic CH carbon signals (δ 125-130), the aromatic methyl proton signal (δ ~2.35) to its carbon (δ 20-25), and the geminal methyl proton signal (δ ~1.55) to its carbons (δ 25-30).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure. Key expected correlations would include:

The geminal methyl protons (δ ~1.55) showing correlations to the quaternary carbon, the carboxylic carbon, and the ipso-carbon of the aromatic ring.

The aromatic protons showing correlations to neighboring and ipso-aromatic carbons.

The aromatic methyl protons (δ ~2.35) showing correlations to the two adjacent aromatic CH carbons and the ipso-carbon to which it is attached.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

The IR spectrum is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The spectrum of this compound would be dominated by absorptions from the carboxylic acid and the aromatic ring.

Predicted IR Absorption Data Table

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Very Broad, Strong |

| C-H Stretch (Aromatic) | Aromatic Ring | 3000 - 3100 | Medium |

| C-H Stretch (Alkyl) | Methyl Groups | 2850 - 3000 | Medium-Strong |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium, Multiple Bands |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Strong |

The most indicative peaks would be the extremely broad O-H stretch centered around 3000 cm⁻¹ (overlapping with C-H stretches) and the very strong, sharp carbonyl (C=O) absorption around 1710 cm⁻¹, which are definitive evidence of a hydrogen-bonded carboxylic acid dimer in the solid state or as a neat liquid.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the structural fragments of a molecule. The molecular formula for this compound is C₁₁H₁₄O₂ corresponding to a molecular weight of approximately 178.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z = 178 . The fragmentation pattern would likely involve characteristic losses:

Loss of the carboxyl group (-COOH): A significant peak would be expected at m/z = 133 ([M-45]⁺), resulting from the cleavage of the C-C bond between the quaternary carbon and the carboxyl group. This fragment, the 3-methyl-cumyl cation, would be relatively stable.

Loss of a methyl group (-CH₃): A peak at m/z = 163 ([M-15]⁺) could occur from the loss of one of the geminal methyl groups.

Tropylium Ion Formation: A peak at m/z = 105 could arise from the cleavage of the isobutyric acid moiety, leaving a methyltropylium ion, a common rearrangement for tolyl-containing compounds. A further peak at m/z = 91 (tropylium ion) from the loss of the aromatic methyl group is also possible.

Predicted Mass Spectrometry Fragmentation Data Table

| m/z Value | Predicted Fragment Ion | Fragment Lost |

|---|---|---|

| 178 | [C₁₁H₁₄O₂]⁺ | Molecular Ion |

| 163 | [C₁₀H₁₁O₂]⁺ | •CH₃ |

| 133 | [C₁₀H₁₃]⁺ | •COOH |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The primary chromophore in this compound is the substituted benzene (B151609) ring.

The spectrum, typically run in a solvent like ethanol (B145695) or hexane, is expected to show absorption bands characteristic of a substituted benzene ring.

An intense absorption band (the E2-band) is predicted around 210-220 nm .

A weaker, fine-structured absorption band (the B-band) is expected around 260-270 nm .

The presence of alkyl and carboxylic acid substituents on the benzene ring typically causes a slight red shift (a shift to longer wavelengths) compared to unsubstituted benzene. The exact λ_max values and molar absorptivity (ε) would need to be determined experimentally but are expected to be in these characteristic ranges for this type of aromatic compound.

Crystallographic Studies and Solid State Analysis

Single Crystal X-ray Diffraction for Molecular Geometry and Absolute Configuration

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. creative-biostructure.com This technique provides detailed information on bond lengths, bond angles, and torsion angles, collectively defining the molecule's geometry. creative-biostructure.com For a molecule like 2-Methyl-2-(3-methylphenyl)propanoic acid, SC-XRD would elucidate the exact spatial relationship between the propanoic acid moiety and the 3-methylphenyl ring.

The process involves irradiating a single crystal of the compound with an X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern, which is recorded by a detector. creative-biostructure.com The analysis of this diffraction pattern allows for the construction of an electron density map of the unit cell, from which the positions of individual atoms can be resolved. researchgate.net

For chiral molecules that crystallize in a non-centrosymmetric space group, SC-XRD can also be used to determine the absolute configuration of the stereocenters. researchgate.net In the case of this compound, the quaternary carbon atom bonded to the phenyl ring, the carboxylic acid group, and two methyl groups is a prochiral center, but for related chiral compounds, this technique is indispensable. The determination is typically achieved through the analysis of anomalous dispersion effects, often requiring high-quality data. researchgate.net

A typical output of an SC-XRD analysis is a set of crystallographic data and tables of atomic coordinates, bond lengths, and angles. While specific data for the title compound is unavailable, an illustrative table of expected parameters is provided below.

Illustrative Data Table of Molecular Geometry Parameters

| Parameter | Expected Value Range | Description |

|---|---|---|

| C-C (aromatic) | 1.36 - 1.41 Å | Bond lengths within the phenyl ring. |

| C-C (aliphatic) | 1.50 - 1.54 Å | Single bonds in the propanoic acid chain. |

| C=O | 1.19 - 1.23 Å | Double bond of the carbonyl group. |

| C-O | 1.30 - 1.35 Å | Single bond of the carboxylic acid group. |

| C-C-C (angle) | 108° - 112° | Angles within the propanoic acid backbone. |

Investigation of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The solid-state structure of organic molecules is governed by a variety of non-covalent intermolecular interactions. For aromatic carboxylic acids, hydrogen bonding and π-π stacking are the most significant forces dictating the crystal packing. mdpi.comresearchgate.net

Hydrogen Bonding: The carboxylic acid functional group is a potent hydrogen bond donor (-OH) and acceptor (C=O). In the crystal structures of the vast majority of simple carboxylic acids, molecules pair up to form centrosymmetric dimers through strong O-H···O hydrogen bonds. mdpi.comucl.ac.uk This common and robust supramolecular synthon is described by the graph-set notation R²₂(8). mdpi.com It is highly probable that this compound would exhibit this dimeric motif in its crystal structure. The strength and geometry of these bonds are key factors in the stability of the crystal lattice.

Illustrative Data Table of Typical Hydrogen Bond Geometry

| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

|---|---|---|---|---|

| O-H···O | ~ 0.82 | ~ 1.8 | ~ 2.6 | ~ 170-180 |

D = Donor atom; H = Hydrogen; A = Acceptor atom. Values are typical for carboxylic acid dimers.

Analysis of Supramolecular Assembly and Crystal Packing Motifs

Supramolecular assembly refers to the spontaneous organization of molecules into larger, well-defined structures through intermolecular interactions. rsc.orgnih.govnorthwestern.edu In the context of crystallography, this involves analyzing how the primary structural units, such as the hydrogen-bonded dimers, arrange themselves in three dimensions.

For aromatic carboxylic acids, the hydrogen-bonded dimers can be considered as fundamental building blocks. These dimers may then pack into chains, sheets, or more complex three-dimensional networks. acs.orgrsc.org The specific arrangement, or crystal packing motif, is determined by the interplay of weaker interactions, such as C-H···O bonds, C-H···π interactions, and van der Waals forces, as well as steric considerations imposed by the molecular shape. rsc.orgacs.org The methyl groups on the phenyl ring and the propanoic acid chain of the title compound would play a crucial role in dictating the efficiency of crystal packing by influencing how the primary hydrogen-bonded dimers can approach and interact with each other.

The analysis of these motifs is crucial for understanding the physical properties of the solid material and for the field of crystal engineering, where chemists aim to design crystals with specific structures and properties. acs.org

Crystallographic Insights into Conformation and Isomerism

Crystallographic analysis provides a precise snapshot of a molecule's conformation in the solid state. nih.govresearchgate.net For flexible molecules, the crystal structure reveals which of the possible low-energy conformations is adopted within the crystal lattice. For this compound, a key conformational parameter would be the torsion angle describing the rotation of the phenyl ring relative to the propanoic acid group. This angle is influenced by a delicate balance between intramolecular steric effects (e.g., repulsion between the ortho-hydrogen of the ring and the atoms of the propanoic acid group) and the intermolecular forces that maximize packing efficiency. pnas.org

Furthermore, crystallography is a powerful tool for studying isomerism. wikipedia.orgbritannica.com It can distinguish between constitutional isomers by determining the exact connectivity of atoms. For stereoisomers, it can differentiate between enantiomers (by determining absolute configuration, as mentioned in 5.1) and diastereomers. In cases where a compound crystallizes with multiple, distinct molecules in the asymmetric unit (Z' > 1), crystallography can reveal the presence of different conformers of the same molecule within a single crystal. rsc.org This provides valuable information about the conformational energy landscape of the molecule. researchgate.net

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic and Geometrical Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of electronic and geometric properties of molecules. For 2-Methyl-2-(3-methylphenyl)propanoic acid, DFT calculations would typically be employed to determine its most stable three-dimensional structure (optimized geometry). These calculations would provide key data such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT can elucidate the electronic properties of the molecule. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These electronic parameters are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions. For instance, the HOMO-LUMO energy gap can provide an indication of the molecule's chemical reactivity and its susceptibility to electronic excitation. Quantum chemical calculations using methods like wb97xd/6-311+G(d,p)(PCM) have been used to investigate reaction mechanisms in related molecules, highlighting the utility of DFT in understanding complex chemical processes. nih.gov

Table 1: Representative Data from DFT Calculations on a Structurally Similar Compound (2-methyl-2-phenylpropanoic acid) Note: This data is illustrative and not for this compound.

| Property | Calculated Value |

|---|---|

| Bond Length (C-C in phenyl ring) | ~1.39 Å |

| Bond Length (C=O in carboxyl group) | ~1.21 Å |

| Bond Angle (O-C=O in carboxyl group) | ~125° |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.5 eV |

Prediction of Spectroscopic Data (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic data, which can be invaluable for the identification and characterization of new compounds. For this compound, theoretical calculations can predict its ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors of the nuclei in the molecule's optimized geometry. Comparing predicted spectra with experimental data can help in assigning signals and confirming the structure. Various computational models and methods, such as the CHARGE model, have been developed and modified to improve the accuracy of predicting proton chemical shifts in different solvents. liverpool.ac.uk

Similarly, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. Each calculated frequency can be animated to visualize the corresponding vibrational mode, aiding in the assignment of experimental spectral bands to specific functional groups and molecular motions.

Table 2: Predicted Spectroscopic Data for a Hypothetical Aromatic Carboxylic Acid Note: This table is for illustrative purposes and does not represent actual data for this compound.

| Spectroscopic Data | Predicted Value | Assignment |

|---|---|---|

| ¹H NMR Chemical Shift (COOH) | 10-12 ppm | Carboxylic acid proton |

| ¹³C NMR Chemical Shift (C=O) | 170-180 ppm | Carboxyl carbon |

| IR Vibrational Frequency (C=O stretch) | ~1700 cm⁻¹ | Carboxyl group |

| IR Vibrational Frequency (O-H stretch) | ~3000 cm⁻¹ (broad) | Carboxyl group |

Conformational Landscape Analysis and Energy Minimization Studies

Molecules with rotatable bonds, such as this compound, can exist in multiple conformations. Conformational analysis aims to identify the different stable conformations (conformers) and determine their relative energies. This is typically done by systematically rotating the rotatable bonds and performing energy minimization for each resulting structure.

Energy minimization studies, using methods like molecular mechanics or DFT, are then used to find the lowest energy conformation, which is the most populated conformation at equilibrium. Understanding the conformational landscape is important as the biological activity and physical properties of a molecule can depend on its preferred shape.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For this compound, an MD simulation would involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between all atoms at each time step to model their movement.

MD simulations can provide insights into how the molecule interacts with the solvent, its solvation structure, and its dynamic conformational changes in solution. This information is crucial for understanding its solubility and how it might behave in a biological environment. MD simulations are a powerful tool for modeling a range of physicochemical properties, including solubility. chemrxiv.org

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or degradation, computational methods can be used to map out the entire reaction pathway. This involves identifying all intermediates and, crucially, the transition states that connect them.

Transition state theory is a fundamental concept in this area. rsc.org By calculating the energies of the reactants, products, and transition states, the activation energy of the reaction can be determined, which is directly related to the reaction rate. DFT is a common method for these types of studies. rsc.org For example, a computational study on the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate used DFT to explore different possible reaction mechanisms. nih.gov

Molecular Docking and Interaction Modeling for Chiral Recognition

Since this compound is a chiral molecule, understanding how its two enantiomers interact differently with other chiral molecules is of great interest, particularly in a pharmaceutical context. Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second.

In the context of chiral recognition, docking simulations can be used to model the interaction of the R- and S-enantiomers of this compound with a chiral stationary phase in chromatography or with the active site of a protein. nih.gov By comparing the binding energies and interaction modes of the two enantiomers, it is possible to predict which enantiomer will bind more strongly, thus providing a molecular-level explanation for the observed chiral separation or differential biological activity. nih.gov Studies on similar compounds, such as 2-phenylpropionic acid derivatives, have utilized molecular docking to understand their binding profiles with biological targets. nih.gov

Separation and Purification Strategies for Isomeric and Enantiomeric Forms

Enantioseparation Techniques

Chiral resolution of 2-Methyl-2-(3-methylphenyl)propanoic acid is essential to isolate its individual enantiomers. Various techniques, including countercurrent chromatography, high-performance liquid chromatography, and diastereomeric salt formation, have been explored for this purpose.

Countercurrent chromatography (CCC) has been successfully applied to the enantioseparation of 2-(3-methylphenyl)propanoic acid. google.comnih.gov This technique utilizes a liquid-liquid partitioning system where a chiral selector is added to one of the phases to facilitate the separation of enantiomers.

A study demonstrated the effective separation of the enantiomers of 2-(3-methylphenyl)propanoic acid using hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral selector in the aqueous mobile phase. google.comnih.gov The separation was influenced by the inclusion complex formation between the chiral selector and the enantiomers. The study reported a recovery range of 85%-90% for the (±)-2-(3-methylphenyl)propanoic acid enantiomers, with purities between 98.0% and 98.8%. google.comnih.gov

Table 1: Enantioseparation of 2-(3-methylphenyl)propanoic acid using CCC with HP-β-CD

| Parameter | Value | Reference |

|---|---|---|

| Chiral Selector | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | google.comnih.gov |

| Enantioseparation Factor (α) | 1.26 | google.comnih.gov |

| Recovery | 85% - 90% | google.comnih.gov |

| Purity | 98.0% - 98.8% | google.comnih.gov |

This table summarizes the key parameters and results from the enantioseparation of 2-(3-methylphenyl)propanoic acid using Countercurrent Chromatography with hydroxypropyl-β-cyclodextrin as a chiral selector.

High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is a powerful and widely used method for the analytical and preparative separation of enantiomers. For 2-(3-methylphenyl)propanoic acid, HPLC analysis has been used to confirm the success of enantioseparation achieved by other methods. google.comnih.gov

In the context of the CCC separation mentioned previously, the peak resolution in HPLC reached 1.4 for 2-(3-methylphenyl)propanoic acid, indicating a successful separation of the enantiomers. google.comnih.gov While the specific chiral stationary phase used for this validation was not detailed in the provided source, CSPs based on polysaccharides, proteins, or synthetic chiral polymers are commonly employed for the resolution of 2-arylpropanoic acids. The mechanism of separation relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers and the chiral stationary phase.

Diastereomeric resolution via salt formation is a classical and industrially viable method for separating enantiomers of acidic or basic compounds. libretexts.orglibretexts.orglibretexts.org This technique involves reacting the racemic acid with a single enantiomer of a chiral base to form a mixture of diastereomeric salts. libretexts.orglibretexts.orglibretexts.org These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orglibretexts.orglibretexts.org

The general procedure for the diastereomeric resolution of a racemic 2-arylpropionic acid involves the following steps:

Reaction of the racemic acid with an enantiomerically pure chiral base in a suitable solvent to form diastereomeric salts. google.com

Separation of the diastereomeric salts based on their differential solubility through fractional crystallization. libretexts.orglibretexts.orglibretexts.org

Isolation of the desired diastereomeric salt.

Liberation of the enantiomerically pure acid from the salt by treatment with a strong acid. libretexts.orglibretexts.orglibretexts.org

Commonly used chiral bases for this purpose include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as 1-phenylethanamine. libretexts.orglibretexts.org The choice of the resolving agent and the solvent system is critical for achieving efficient separation and high yields of the desired enantiomer. While this method is generally applicable to 2-arylpropionic acids, specific conditions for this compound are not detailed in the available literature.

Chromatographic Purification Methods for Impurity Removal

The synthesis of this compound can result in the formation of various impurities, including constitutional isomers (e.g., 2-Methyl-2-(4-methylphenyl)propanoic acid and 2-Methyl-2-(2-methylphenyl)propanoic acid) and other process-related impurities. googleapis.com Chromatographic techniques are instrumental in removing these impurities to achieve high purity of the final product.

High-performance liquid chromatography (HPLC) is a primary tool for both the analysis and purification of pharmaceutical intermediates. For compounds structurally similar to this compound, reversed-phase HPLC methods are commonly developed to separate the main compound from its impurities. researchgate.netnih.govresearchgate.net The choice of the stationary phase (e.g., C18, C8), mobile phase composition (e.g., acetonitrile, methanol, water with pH modifiers), and detector (e.g., UV) are optimized to achieve the desired separation.

Gas chromatography (GC) can also be employed, particularly for volatile impurities or after derivatization of the carboxylic acid group to a more volatile ester. googleapis.com Preparative chromatography, both liquid and gas, can be scaled up to isolate larger quantities of the purified compound.

Optimization of Crystallization Processes for Purity and Yield

Crystallization is a critical final step in the purification of this compound, significantly impacting its purity and yield. Optimization of the crystallization process involves controlling various parameters to promote the formation of high-purity crystals while minimizing the inclusion of impurities.

Key parameters for optimization include:

Solvent Selection : The choice of solvent or solvent mixture is paramount. The ideal solvent should have high solubility for the compound at elevated temperatures and low solubility at lower temperatures, while impurities should remain in solution.

Supersaturation Control : The level of supersaturation is the driving force for crystallization. Controlled cooling profiles or the gradual addition of an anti-solvent can be used to maintain an optimal level of supersaturation, promoting crystal growth over nucleation and reducing impurity incorporation. ponder.ing

Seeding : Introducing seed crystals of the desired compound can control the crystal size distribution and polymorphic form, leading to a more consistent and pure product. ponder.ing

Agitation : The stirring rate affects mass transfer and can influence crystal size and morphology.

pH Adjustment : For acidic compounds like this compound, pH can significantly affect solubility and, therefore, the crystallization process.

A patented process for the purification of related 2-phenyl-2-methyl propanoic acid derivatives highlights the use of selective crystallization of an ammonium (B1175870) salt to achieve a high para/meta isomer ratio. google.com This approach of forming a salt with a specific base to facilitate crystallization and purification could be applicable to this compound for separating it from its isomers and other impurities.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(3-methylphenyl)propanoic acid |

| 2-(4-methylphenyl)propanoic acid |

| 2-(2-methylphenyl)propanoic acid |

| 1-phenylethanamine |

| Brucine |

Advanced Applications in Chemical Synthesis and Materials Science

Function as a Key Building Block in Multi-Step Organic Synthesis

The 2-arylpropionic acid scaffold, to which 2-Methyl-2-(3-methylphenyl)propanoic acid belongs, is a cornerstone in medicinal chemistry and organic synthesis. orientjchem.org This structural unit is a key feature in a class of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Consequently, derivatives and analogues are frequently employed as starting materials or key intermediates in the synthesis of more complex, biologically active compounds. google.com

The reactivity of the carboxylic acid group and the potential for substitution on the aromatic ring allow for a wide range of chemical transformations. This makes the compound a valuable building block for creating libraries of new chemical entities for drug discovery and for developing novel industrial chemicals. google.com For instance, processes have been developed for the synthesis of various 2-methyl-2'-phenylpropionic acid derivatives that show antihistamine activity. google.comgoogle.com These syntheses often start with a core structure similar to this compound and modify it through a series of reactions to achieve the desired final product with high yield and purity, suitable for industrial-scale production. google.com

The following table illustrates representative transformations where a 2-arylpropionic acid core is used as a building block to synthesize more complex derivatives.

| Starting Material Class | Reaction Type | Resulting Derivative Class | Potential Application | Reference |

|---|---|---|---|---|

| 2-Arylpropionic Acid | Esterification | 2-Arylpropionic Acid Ester | Intermediate for further synthesis | google.com |

| 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methylester | Mesylation | 2-[4-(2-methanesulfonyloxy-ethyl)-phenyl]-2-methyl-propionic acid methylester | Activation of hydroxyl group for nucleophilic substitution | google.com |

| Aryl Alkyl Halides / Alcohols | Carbonylation | 2-Arylpropionic Acid | Direct synthesis of NSAID-type compounds | google.com |

| 2-(4-methylphenyl) propionitrile | Hydrolysis | 2-(4-methylphenyl) propionic acid | Synthesis of the carboxylic acid from the nitrile precursor | nih.gov |

Incorporation into Polymeric Structures or Other Functional Materials

While specific examples of the incorporation of this compound into polymers are not extensively documented in public literature, its chemical structure offers significant potential for use as a functional monomer in materials science. The presence of the carboxylic acid group (-COOH) is a key feature that enables its participation in polymerization reactions.

Polymers containing acid functional groups have a wide array of applications, including in biomedical materials, ion exchange resins, and specialty coatings. The carboxylic acid moiety of this compound can undergo polycondensation reactions, typically with diols or diamines, to form polyesters or polyamides, respectively. The bulky, substituted phenyl group would be incorporated as a pendant group along the polymer backbone, influencing the material's properties.

This incorporation could be used to tailor specific characteristics of the resulting polymer:

Thermal Properties: The rigid aromatic ring can increase the glass transition temperature (Tg) of the polymer, enhancing its thermal stability.

Mechanical Strength: The bulky side group may affect chain packing and intermolecular forces, thereby modifying the mechanical properties such as tensile strength and modulus.

Solubility and Dispersibility: The hydrophobic nature of the substituted phenyl group can be used to control the solubility of the polymer in various organic solvents.

The principle is analogous to the use of other carboxylic acids as monomers, such as 2,5-Furandicarboxylic Acid (FDCA), which is polymerized with diols like ethylene (B1197577) glycol to produce bio-based polyesters like PEF (polyethylene furanoate), a renewable alternative to PET. mdpi.com The development of polymers from this compound represents a potential area for future research in creating functional polymers with tailored properties.

Development as Analytical Standards and Reference Materials

In the pharmaceutical industry, reference materials and analytical standards are critical for ensuring the quality, purity, and potency of active pharmaceutical ingredients (APIs). Compounds that are structurally related to APIs, including precursors, intermediates, byproducts, or degradation products, are often synthesized and purified to serve as standards. sigmaaldrich.cn

Arylpropionic acids are a major class of pharmaceuticals, and their synthesis can result in various structurally similar impurities. For example, (2RS)-2-[3-(2-Methylpropyl)phenyl]propanoic acid, a close structural analogue of the widely used drug Ibuprofen (B1674241), is available as a reference material for quality control purposes. These standards are essential for the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are used to separate and quantify the main drug component from any impurities in the final product.

The table below lists examples of arylpropionic acids that function as analytical standards or are related to known reference materials.

| Compound Name | CAS Number | Application as Standard | Reference |

|---|---|---|---|

| (2RS)-2-[3-(2-Methylpropyl)phenyl]propanoic Acid | 66622-47-7 | Ibuprofen related compound / impurity standard | boronmolecular.com |

| 2-[3-(2- methyl propyl methyl )phenyl] propanoic acid | N/A | Listed as a building block and potential analytical standard | sigmaaldrich.cn |

| (2R)-2-(6-methoxynaphthalen-2-yl)propanoic acid | 23979-41-1 | Related to Naproxen, used in research and as a building block | boronmolecular.com |

Given its structure, this compound could be developed as a certified reference material for analytical assays designed to detect and quantify impurities in the production of other, more complex 2-arylpropionic acid-based drugs.

Solubility Studies for Process Development and Optimization in Industrial Chemistry

The solubility of a chemical compound in various solvents is a fundamental physical property that is of paramount importance in industrial chemistry. This data is crucial for the design and optimization of several key processes, including chemical synthesis, extraction, crystallization, and formulation. For a compound like this compound, understanding its solubility behavior is essential for efficient and cost-effective large-scale production.

Solubility studies typically involve measuring the concentration of the solute in a saturated solution at various temperatures. This data allows for the calculation of important thermodynamic parameters such as the enthalpy and entropy of dissolution, which provide insight into the dissolution process. For example, detailed solubility studies have been performed on related arylpropionic acids like (+)-(S)-2-(6-Methoxynaphthalen-2-yl) propanoic acid (Naproxen). Its solubility has been measured in a range of common organic solvents at different temperatures to support process development.

The following table presents illustrative solubility data for Naproxen in various solvents, demonstrating the type of information critical for industrial process optimization.

| Solvent | Temperature (K) | Solubility (Mole Fraction, x₁) |

|---|---|---|

| Methanol | 278.45 | 0.0068 |

| 298.15 | 0.0151 | |

| 318.85 | 0.0336 | |

| Acetone | 278.15 | 0.0483 |

| 298.15 | 0.0831 | |

| 318.45 | 0.1331 | |

| Ethyl Ethanoate (Ethyl Acetate) | 278.25 | 0.0299 |

| 298.15 | 0.0526 | |

| 319.45 | 0.0911 |

This type of data enables chemical engineers to select appropriate solvents for reactions to ensure all reactants remain in solution, choose anti-solvents for efficient crystallization and purification, and design extraction protocols to separate the product from impurities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-2-(3-methylphenyl)propanoic acid, and how can purity be optimized?

- Methodology : Synthesis often involves Friedel-Crafts alkylation or ester hydrolysis. For structurally analogous compounds (e.g., cyclohexyl derivatives), reaction steps include:

- Step 1 : Condensation of 3-methylbenzyl halide with methyl propionate under basic conditions.

- Step 2 : Acidic hydrolysis of the ester intermediate to yield the carboxylic acid.

- Purification : Silica gel column chromatography (eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Data Validation : Monitor reactions via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the molecular structure of this compound confirmed experimentally?

- Techniques :

- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., phenyl ring vs. propanoic acid plane ~75°) .

- Spectroscopy :

- ¹H/¹³C NMR : Methyl groups appear as singlets (δ 1.2–1.5 ppm for CH₃; δ 21–25 ppm for C–CH₃). Aromatic protons show splitting patterns dependent on substitution .

- IR : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Q. What safety precautions are advised for handling this compound given limited toxicity data?

- Precautionary Measures :

- Use PPE (gloves, goggles) and work in a fume hood.

- Assume potential skin/eye irritation based on structurally related propanoic acid derivatives .

- Follow waste disposal protocols per local regulations (e.g., neutralization before disposal) .

Advanced Research Questions

Q. How do crystallographic hydrogen-bonding patterns influence the solid-state properties of this compound?

- Analysis :

- Graph Set Analysis : C=O···H–O hydrogen bonds (motif C(7) ) form infinite chains, stabilizing the crystal lattice. Weak C–H···O interactions further direct packing .

- Impact on Solubility : Strong intermolecular H-bonding reduces solubility in nonpolar solvents; co-crystallization with amines (e.g., piperazine) may enhance bioavailability .

Q. What strategies resolve contradictions in reported reactivity or spectroscopic data for this compound?

- Case Study : Discrepancies in melting points (e.g., 85–89°C vs. 92°C in literature):

- Root Cause : Polymorphism or residual solvents.

- Resolution :

Perform DSC to identify polymorphic transitions.

Use Karl Fischer titration to quantify water/solvent content .

Q. How can computational modeling predict the biological activity of this compound?

- Approach :

- Docking Studies : Target cyclooxygenase (COX) enzymes using AutoDock Vina. The 3-methylphenyl group may occupy hydrophobic pockets similar to ibuprofen derivatives .

- ADMET Prediction : Tools like SwissADME estimate logP (~2.8) and BBB permeability (low), suggesting limited CNS activity .

Q. What role does steric hindrance play in the compound’s reactivity during derivatization?

- Experimental Evidence :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.